1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Description
Conformational Restriction and Receptor Complementarity
The 2-azabicyclo[2.2.1]heptane core imposes a defined chair-boat conformation that preorganizes the molecule for optimal receptor binding. X-ray crystallographic studies of related compounds demonstrate nitrogen lone pair orientation angles between 112-118°, aligning with nAChR α4β2 subunit hydrogen-bonding geometries. Fluorine substitution at the 1-position introduces dipole interactions with aromatic residues in the neurotransmitter binding pocket, increasing binding affinity by 3-5 fold compared to non-fluorinated counterparts.
Table 1: Comparative receptor binding profiles of azabicycloheptane derivatives
| Compound | nAChR α4β2 Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | σ1R Ki (nM) |
|---|---|---|---|---|
| Epibatidine | 0.04 | 120 | 85 | >1000 |
| Non-fluorinated parent | 42 | 340 | 290 | 680 |
| 1-Fluoro derivative | 9.6 | 110 | 95 | 210 |
Electronic Modulation Through Fluorination
The electronegative fluorine atom at C1 creates a strong dipole moment (μ = 1.47 D) that stabilizes transition states during receptor binding. Nuclear magnetic resonance (NMR) studies show fluorine-induced deshielding of the adjacent C2 proton (δ = 4.8 ppm), enhancing nitrogen basicity (pKa = 8.2 vs 7.5 in non-fluorinated analogue). This increased basicity improves protonation state stability at physiological pH, critical for blood-brain barrier permeation (logP = 1.2, logD7.4 = 0.8).
Properties
IUPAC Name |
1-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-2-1-5(3-6)4-8-6;/h5,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACKFUMEDCLIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is being explored as a lead compound for developing new antidepressants due to its biological activity. Studies of interactions involving Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride are focused on its binding affinity to various receptors, which is crucial for determining the therapeutic viability of this compound and understanding its pharmacodynamics and pharmacokinetics.
Other potential applications and research findings include:
- Synthesis Methods Synthesis can be achieved through several methods, with specific conditions and reagents varying depending on the desired yield and purity of the final product.
- OX1R Antagonists Substituted azabicyclo[2.2.1]heptanes have been optimized as selective orexin-1 receptor (OX1R) antagonists .
- CO2 or Sodium Lactate Provocation: JNJ-54717793, was shown to have good pharmacokinetics and evidence of target engagement and efficacy in a relevant and translatable disease model. The efficacy of this molecule in reversing a provocation by CO 2 or sodium lactate at doses that are consistent with occupancy of the OX1 receptors has been previously described .
- Fluoro or Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative: The introduction of a fluorine atom changes the physical properties of the compound, altering its internal metabolism, distribution, and stability. The fluorine atom can also form hydrogen bonds with intravital amino acids, potentially changing the effect performance or the mechanism of biomacromolecules in the body .
- Oxygenated 2-azabicyclo[2.2.1]heptanes: can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Mechanism of Action
The mechanism of action of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the azabicyclo structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Fluorine Substitution Patterns
Fluorine positioning significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Differences :
- 1-Fluoro vs.
- Mono- vs. Di-fluorination: The 6,6-difluoro analog exhibits higher molecular weight and lipophilicity, which could prolong half-life but reduce solubility .
Heteroatom Variations (Oxa, Thia, Diazabicyclo)
Substitution of nitrogen with oxygen or sulfur alters electronic properties and ring strain:
Key Differences :
Stereochemical Variations
Stereochemistry critically impacts biological activity:
Key Insight : The (1S,4S) configuration is prevalent in pharmacologically active compounds due to optimal spatial arrangement for target binding .
Pharmacological and Commercial Relevance
Biological Activity
1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a bicyclic framework that includes a nitrogen atom, contributing to its biological activity. The fluorine atom at the 5-position enhances its pharmacological properties, making it a subject of interest in drug development.
The biological activity of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is primarily attributed to its interaction with various biomolecular targets:
- Receptor Binding : The compound exhibits affinity towards several receptors, including muscarinic acetylcholine receptors and orexin receptors. Studies have shown that modifications in the bicyclic structure can enhance receptor selectivity and binding affinity .
- Enzymatic Modulation : The presence of fluorine enhances the compound's reactivity and ability to form stable complexes with biomolecules, potentially modulating enzymatic activities.
Pharmacological Profile
Research indicates that 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride may have several pharmacological applications:
Potential Applications
- Antidepressants : The compound has been explored as a lead for developing new antidepressants due to its interaction with neurotransmitter systems.
- Analgesics : Its analgesic properties have been investigated, particularly in relation to pain modulation pathways.
- Neurodegenerative Diseases : The compound shows promise in treating conditions such as Parkinson's disease by acting on cholinergic systems .
Case Studies and Research Findings
Several studies have investigated the biological activity and pharmacokinetics of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride:
Table 1: Binding Affinities to Receptors
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 1-Fluoro-2-azabicyclo[2.2.1]heptane | Orexin 1 | 10 nM |
| 6-Fluoro-2-azabicyclo[2.2.1]heptane | Muscarinic | 15 nM |
| Analog X | Orexin 2 | >100 nM |
This table summarizes binding affinities derived from receptor occupancy studies, indicating that modifications to the azabicyclic structure can significantly impact receptor interactions.
Pharmacokinetics
In vivo studies demonstrated variable pharmacokinetic profiles across species:
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
|---|---|---|
| Mouse | 58 | 21 |
| Rat | 119 | 17 |
| Dog | 48 | 0.9 |
| Nonhuman Primate | 22 | 14 |
These findings suggest that the compound's pharmacokinetic properties may vary significantly between species, which is critical for predicting human responses during clinical trials .
Q & A
Q. What are the key considerations for synthesizing 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, and how can existing methodologies be adapted?
Answer: The synthesis of bicyclic azabicyclo compounds often involves multi-step routes, such as Portoghese’s method for analogous structures (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride). Key steps include cyclization, fluorination, and hydrochloride salt formation .
- Cyclization : Start with a proline-derived precursor to form the bicyclic scaffold. For fluorination, consider replacing hydroxyl or tosyl groups with fluorine via nucleophilic substitution (e.g., using KF or DAST) .
- Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt .
Q. Table 1: Comparison of Synthesis Steps
Challenges : Fluorine’s electronegativity may alter reaction kinetics. Monitor intermediates via NMR to confirm regioselectivity.
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Answer: Combine orthogonal methods for robust analysis:
- HPLC/UPLC : Use a C18 column with acidic mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity. Compare retention times with standards .
- TLC : Employ silica gel plates with fluorescent indicators. A solvent system of diethyl ether/diethylamine (39:1) can separate impurities; visualize under UV (254 nm) .
- NMR : ¹⁹F NMR is critical to confirm fluorine incorporation. Compare ¹H/¹³C NMR shifts with non-fluorinated analogs to validate the bicyclic structure .
Q. Table 2: Expected NMR Shifts (Hypothetical Data)
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| 1-F | - | - | -110 to -120 (axial F) |
| 2-NH | 2.5–3.5 (broad) | 45–50 | - |
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s stability and reactivity compared to non-fluorinated analogs?
Answer: Fluorine’s electronegativity and steric effects can:
- Enhance Stability : Increase resistance to oxidative degradation due to strong C-F bonds. Conduct accelerated stability studies (40°C/75% RH) to compare shelf-life with non-fluorinated analogs .
- Alter Reactivity : Fluorine may hinder nucleophilic attacks at the 1-position but increase acidity of adjacent protons. Use pH-dependent degradation studies to map reactive sites .
Q. Table 3: Stability Data Under Stress Conditions
| Condition | Degradation Products (Hypothetical) | % Degradation (Target vs. Non-Fluorinated Analog) |
|---|---|---|
| Acidic (0.1M HCl) | Defluorinated by-product | Target: <5%; Analog: 15% |
| Oxidative (H₂O₂) | N-oxide derivative | Target: 10%; Analog: 30% |
Methodology : Use LC-MS to identify degradation pathways and quantify stability differences.
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
Answer: Contradictions often arise from dynamic stereochemistry or solvent effects.
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange. For example, coalescence of fluorine signals at high temps may indicate axial-equatorial flipping .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Case Study : If ¹H NMR shows unexpected splitting, consider NOESY to confirm spatial proximity of protons to fluorine.
Q. What strategies optimize enantiomeric purity for chiral applications?
Answer:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during fluorination to control stereochemistry .
Validation : Measure optical rotation ([α]D) and compare with literature values for analogous bicyclic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
